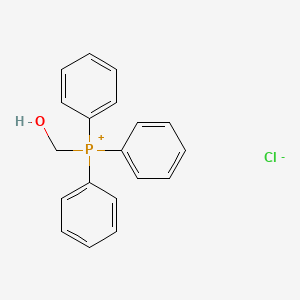

(Hydroxymethyl)triphenylphosphonium chloride

Beschreibung

It is widely used in organic synthesis, particularly in Wittig and condensation reactions. For example, it reacts with methyl carbamate under basic conditions to form [(IV-carbomethoxyaminomethyl)triphenylphosphonium chloride], demonstrating its utility in constructing nitrogen-containing heterocycles . The hydroxymethyl group’s polarity and hydrogen-bonding capacity distinguish it from other phosphonium salts, influencing both reactivity and solubility.

Eigenschaften

IUPAC Name |

hydroxymethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18OP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXFLDLWTNQCAL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967399 | |

| Record name | (Hydroxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5293-83-4 | |

| Record name | Phosphonium, (hydroxymethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5293-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hydroxymethyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005293834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5293-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Hydroxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (hydroxymethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Synthesis via Reaction of Triphenylphosphine with Formaldehyde

One of the most straightforward and commonly reported methods involves the reaction of triphenylphosphine with formaldehyde or paraformaldehyde in an appropriate solvent to yield (hydroxymethyl)triphenylphosphonium salts.

-

- Triphenylphosphine is dissolved in an organic solvent such as acetonitrile.

- Paraformaldehyde is added to the solution.

- The mixture is stirred and heated, typically at around 50 °C for 1-2 hours.

- Upon cooling, the (hydroxymethyl)triphenylphosphonium salt precipitates and can be isolated by filtration.

- The crude product is washed with a mixture of acetonitrile and diethyl ether and dried.

-

- Using triphenylphosphonium bromide (2.74 g, 8 mmol) and paraformaldehyde (0.24 g, 8 mmol) in CH3CN (8 mL), heating at 50 °C for 2 hours yields the hydroxymethyltriphenylphosphonium bromide with an 87% isolated yield.

- High-resolution mass spectrometry confirms the product with a molecular ion peak at m/z 321.1422 (calculated 321.1408).

-

- This method produces the bromide salt; however, chloride salts can be prepared by ion exchange or using appropriate chloride sources.

- The reaction is efficient, scalable, and avoids the use of metals or harsh conditions.

This method is supported by recent peer-reviewed research demonstrating its convenience and efficiency for synthesizing 1-hydroxyalkylphosphonium salts, including (hydroxymethyl)triphenylphosphonium salts.

Preparation via Quaternization of Triphenylphosphine with Chloromethyl Compounds

Another classical approach involves the quaternization of triphenylphosphine with chloromethyl-containing reagents under controlled temperature and pressure conditions.

-

- Triphenylphosphine is dissolved in an organic solvent such as acetonitrile, acetone, or ethanol.

- Chloromethyl compounds (e.g., chloromethanol derivatives or chloroethanes for related phosphonium salts) are added dropwise.

- The reaction mixture is heated to elevated temperatures (120–160 °C) under pressure (8–12 kg/cm²) for extended periods (30–40 hours).

- After completion, the mixture is cooled, depressurized, and centrifuged to separate the product.

- The solid product is dried at 100–105 °C for 8–24 hours.

- Optional recrystallization from acetonitrile enhances purity.

-

- Yields typically range from 94% to 95%.

- Purity after drying and recrystallization can exceed 99%.

| Parameter | Range/Value |

|---|---|

| Solvents | Acetonitrile, acetone, ethanol |

| Temperature | 120–160 °C |

| Pressure | 8–12 kg/cm² |

| Reaction Time | 30–40 hours |

| Drying Temperature | 100–105 °C |

| Drying Time | 8–24 hours |

| Molar Ratio (Ph3P:Chloromethyl) | 1:1 to 1:2 |

| Yield | 94–95% |

| Purity | >99% |

- Notes:

- Although this method is described for ethyltriphenylphosphonium chloride, the procedure is applicable with appropriate chloromethyl reagents to obtain (hydroxymethyl)triphenylphosphonium chloride.

- The process is industrially viable due to the use of common solvents and reagents, and the ability to control reaction parameters for high yield and purity.

Multi-Step Synthesis via Wittig Reagent Intermediates

A more complex approach involves preparing a Wittig reagent intermediate, followed by reaction with formaldehyde to yield the hydroxymethyl derivative.

-

- Triphenylphosphine is reacted with a haloester such as 2-methyl bromoacetate in the presence of catalysts and solvents to form a phosphonium salt intermediate.

- After phase separation and crystallization steps, the intermediate methoxycarbonylmethylene triphenylphosphonium chloride is isolated.

- This intermediate is then reacted with aqueous formaldehyde and potassium carbonate to afford the hydroxymethyl-substituted phosphonium salt.

- Triphenylphosphine byproduct is filtered off.

- The product is extracted, concentrated, and purified by distillation or crystallization.

-

- This method allows for the synthesis of functionalized phosphonium salts with high yield.

- The raw materials are readily available and the process is suitable for scale-up.

-

- Multi-step process requiring careful control of reaction conditions.

- Use of catalysts and multiple purification steps increases complexity.

This method is documented in patent literature describing the preparation of 2-hydroxymethyl methyl acrylate via a Wittig reagent, which shares the key intermediate this compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct reaction with paraformaldehyde | Triphenylphosphine, paraformaldehyde | 50 °C, 1–2 h, acetonitrile solvent | ~87 | Simple, metal-free, scalable |

| Quaternization with chloromethyl compounds | Triphenylphosphine, chloromethyl reagents | 120–160 °C, 30–40 h, pressure 8–12 kg/cm² | 94–95 | Industrially viable, high purity, longer reaction time |

| Multi-step via Wittig reagent intermediate | Triphenylphosphine, 2-methyl bromoacetate, formaldehyde | Multi-step, catalysts, solvents, crystallization | High | Complex, suitable for functionalized derivatives |

Analyse Chemischer Reaktionen

Types of Reactions: (Hydroxymethyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to triphenylphosphine and other derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Triphenylphosphine oxide.

Reduction: Triphenylphosphine.

Substitution: Various substituted triphenylphosphonium compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Mitochondrial Targeting

HTPPC is noted for its ability to target mitochondria, making it a valuable tool in studies of mitochondrial function and dynamics. Its structure allows it to penetrate cellular membranes effectively, facilitating its role as a potential drug delivery agent aimed at mitochondria. Research has indicated that HTPPC can influence mitochondrial membrane potential and apoptosis pathways, suggesting therapeutic applications in cancer treatment.

Anticancer Activity

Studies have demonstrated the antiproliferative effects of HTPPC on various human cancer cell lines. For instance, HTPPC derivatives have shown selective cytotoxicity against colon cancer (HST-116), melanoma (A375), prostate cancer (PC-3), and breast carcinoma (T-47D) cells . The mechanism involves the disruption of mitochondrial function, leading to increased apoptosis in these cancer cells.

Nanoparticle Synthesis

HTPPC has been employed as a reducing agent and stabilizing ligand in the synthesis of metallic nanoparticles, particularly gold nanoparticles. The reaction conditions typically involve mixing HTPPC with metal salts (e.g., HAuCl₄) in aqueous solutions, leading to the formation of stable nanoparticles that have potential applications in catalysis and drug delivery .

Flame Retardant Properties

In addition to its biological applications, HTPPC has been investigated for use in flame retardant materials, particularly in textiles. Its incorporation into cotton and cellulose fabrics enhances their resistance to flames while maintaining flexibility and comfort .

Cancer Cell Research

A study focused on the cytotoxic effects of HTPPC derivatives on various cancer cell lines highlighted the compound's potential as an anticancer agent. The introduction of specific functional groups enhanced the selectivity and potency against targeted cells while minimizing toxicity to normal cells .

Nanoparticle Formation

Research into the synthesis of gold nanoparticles using HTPPC demonstrated that varying concentrations of HTPPC could significantly influence the size and stability of the resulting nanoparticles. This study provided insights into optimizing conditions for producing nanoparticles suitable for biomedical applications .

Wirkmechanismus

The mechanism of action of (hydroxymethyl)triphenylphosphonium chloride involves its ability to interact with biological membranes and cellular components. The triphenylphosphonium cation is known for its ability to target mitochondria due to its lipophilicity and positive charge. This targeting ability is utilized in drug delivery systems to deliver therapeutic agents directly to the mitochondria, enhancing their efficacy and reducing side effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Phosphonium salts differ primarily in their substituent groups, which dictate their chemical behavior. Below is a comparative analysis of key analogs:

Physical Properties and Stability

- Solubility: Hydroxymethyl’s -OH group enhances water solubility compared to nonpolar analogs like methyl or allyl derivatives.

Key Research Findings

- Anticancer Potential: Phosphonium salts with hydrazinocarboxy or trimethoxybenzyl groups exhibit synergism against specific carcinomas (e.g., ELA mammary carcinoma) but antagonism in others (e.g., HT-29 colon cancer) .

- Reaction Yields : Hydroxymethyl derivatives achieve moderate yields (e.g., 73.1% in urea formation), while allyl and chloromethyl analogs may vary depending on reaction conditions .

Biologische Aktivität

(Hydroxymethyl)triphenylphosphonium chloride (HCTPC) is a quaternary ammonium salt with significant biological activity, particularly in the context of mitochondrial targeting and cellular metabolism. This compound, characterized by its lipophilic triphenylphosphonium group, has garnered attention for its potential therapeutic applications, especially in cancer research.

- Molecular Formula : C₁₉H₁₈ClOP

- Molecular Weight : 328.78 g/mol

- Appearance : Colorless to pale yellow oily liquid

- Solubility : Soluble in organic solvents

Research indicates that HCTPC primarily targets mitochondria due to its lipophilic nature, allowing it to accumulate in mitochondria-rich regions of cells. The proposed mechanism involves the interaction of the positively charged phosphonium group with the negatively charged mitochondrial membrane, potentially disrupting mitochondrial membrane potential and function .

Biological Activity Overview

HCTPC has been studied for various biological activities:

- Mitochondrial Function : HCTPC influences mitochondrial dynamics and function, making it a candidate for drug delivery systems targeting mitochondria.

- Cytotoxicity : It exhibits cytotoxic effects against various human cancer cell lines, including colon cancer (HCT-116), melanoma (A375), prostate cancer (PC-3), and breast carcinoma (T-47D). The compound has shown IC50 values less than 10 μM in these studies, indicating potent antiproliferative activity .

- Antioxidant Activity : Some studies suggest that HCTPC may have antioxidant properties, which could contribute to its protective effects against oxidative stress in cells .

1. Cytotoxicity Studies

In a study evaluating the cytotoxic effects of HCTPC on cancer cell lines, researchers utilized MTT assays to determine cell viability. The results indicated that HCTPC significantly reduced cell viability in a dose-dependent manner across multiple cancer types. The following table summarizes findings from various studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | <10 | Disruption of mitochondrial function |

| A375 (Melanoma) | <10 | Induction of apoptosis |

| PC-3 (Prostate) | <10 | Inhibition of cellular respiration |

| T-47D (Breast) | <10 | Increased oxidative stress |

2. Interaction with Biological Membranes

Studies have shown that HCTPC interacts with lipid bilayers, influencing mitochondrial membrane potential and apoptosis pathways. This interaction is crucial for understanding its role as a mitochondrial-targeting agent .

3. Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of HCTPC against multidrug-resistant bacterial strains. In vitro assays demonstrated significant bactericidal effects, suggesting potential applications in treating infections caused by resistant pathogens .

Q & A

Q. Table 1: Representative Synthetic Parameters

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | Reflux (~40°C for CH₂Cl₂) | |

| Yield | 70–85% (dependent on purity) |

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

The compound is hygroscopic and sensitive to moisture. Best practices include:

- Storage Conditions: In a desiccator under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Decomposition Risks: Exposure to humidity generates HCl gas and phosphine oxides; avoid contact with strong oxidizers .

- Monitoring Stability: Regular FT-IR analysis (e.g., P=O peak at ~1200 cm⁻¹) detects decomposition .

Advanced: How can researchers resolve contradictions in reaction outcomes during Wittig olefination?

Methodological Answer:

Unexpected products (e.g., dienones instead of alkenes) may arise due to competing elimination pathways. Mitigation strategies:

- Base Selection: Use weaker bases (e.g., NaHCO₃) instead of NaOMe to suppress β-elimination .

- Solvent Polarity: Polar solvents (e.g., THF) stabilize ylides, favoring alkene formation over cleavage .

- Kinetic Control: Lower reaction temperatures (−20°C to 0°C) suppress side reactions .

Case Study: In a Wittig reaction with 6-aldehyde, using NaOMe led to dienone formation, while NaHCO₃ yielded the desired alkene .

Advanced: What strategies minimize by-product formation in multi-step syntheses using this reagent?

Methodological Answer:

By-products often stem from residual moisture or competing nucleophilic attacks. Optimization steps:

Q. Table 2: Common By-Products and Mitigation

| By-Product | Source | Solution |

|---|---|---|

| Triphenylphosphine oxide | Oxidation of PPh₃ | Use inert atmosphere |

| Dienones | Base-induced elimination | Optimize base strength |

Advanced: How is this compound applied in proteomics research?

Methodological Answer:

The compound enhances membrane protein solubility via its amphiphilic structure. Key applications:

- Protein Extraction: Incorporate 1–5 mM in lysis buffers to stabilize hydrophobic domains .

- Crystallography: Co-crystallization with proteins improves diffraction quality by reducing aggregation .

- Validation: Compare SDS-PAGE profiles with/without the reagent to confirm solubility enhancement .

Basic: What analytical techniques confirm the purity of this compound?

Methodological Answer:

- ¹H/³¹P NMR: Characteristic peaks: δ ~4.2 ppm (–CH₂–), δ ~20 ppm (P⁺) .

- Elemental Analysis: Match calculated vs. observed C, H, Cl, P content (deviation <0.3%) .

- HPLC: Retention time consistency under reverse-phase conditions (C18 column, MeOH/H₂O eluent) .

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Methodological Answer:

The phosphonium cation acts as a soft electrophile, facilitating nucleophilic attacks. Key pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.